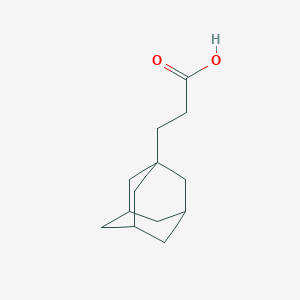

3-(1-Adamantyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-adamantyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLZRIWOJRILDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351913 | |

| Record name | 3-(1-adamantyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-16-2 | |

| Record name | 3-(1-Adamantyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16269-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-adamantyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Adamantyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-Adamantyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Adamantyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a potential synthetic route, and explores its putative biological activities, offering valuable insights for researchers in drug discovery and development.

Core Physicochemical Properties

This compound is a carboxylic acid featuring a bulky, lipophilic adamantyl cage. This unique structural motif imparts distinct properties that are of interest in the design of bioactive molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₂ | |

| Molecular Weight | 208.30 g/mol | |

| CAS Number | 16269-16-2 | |

| Appearance | Solid | |

| SMILES | O=C(O)CCC12CC3CC(CC(C3)C1)C2 | |

| InChI | InChI=1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) |

Synthesis and Experimental Protocols

Experimental Workflow: A Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies (Hypothetical)

Step 1: Synthesis of 1-Adamantyl Propenone (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0°C, add propenoyl chloride dropwise.

-

After the addition is complete, add adamantane portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-adamantyl propenone.

Step 2: Synthesis of this compound (Reduction)

-

Dissolve 1-adamantyl propenone in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, based on the known pharmacology of its constituent moieties—the adamantane cage and the propanoic acid chain—it is plausible that this compound may exhibit anti-inflammatory properties. Adamantane derivatives are known for their diverse biological activities, and propionic acid has been shown to exert anti-inflammatory effects.[1]

A potential mechanism of action could involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common target for anti-inflammatory drugs.

Hypothesized Signaling Pathway: Inhibition of NF-κB Activation

References

An In-depth Technical Guide to 3-(1-Adamantyl)propanoic Acid

This technical guide provides a comprehensive overview of 3-(1-Adamantyl)propanoic acid, a research chemical with potential applications in drug discovery and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and future research perspectives.

Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique structural and physicochemical properties. The rigid, lipophilic, and three-dimensional cage structure of the adamantane moiety can influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Adamantane-containing compounds have been successfully developed as antiviral, antidiabetic, and anti-Parkinsonian drugs. This compound is a bifunctional molecule that incorporates both the bulky adamantane group and a flexible propanoic acid chain, making it a valuable building block for the synthesis of novel compounds with potential therapeutic or material applications. This guide summarizes the available technical information on this compound.

Chemical Structure and Physicochemical Properties

The structural formula of this compound consists of a propanoic acid moiety attached to the 1-position of an adamantane cage.

Structural Formula:

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16269-16-2 | [1][2] |

| Molecular Formula | C13H20O2 | [3][4] |

| Molecular Weight | 208.30 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| Melting Point | 147-149 °C | [4] |

| Boiling Point | 333.9 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.138 g/cm³ (Predicted) | [4] |

| Form | Solid | [3][5] |

| SMILES | OC(=O)CCC12CC3CC(CC(C3)C1)C2 | [3] |

| InChI | 1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) | [3][5] |

| InChIKey | MQLZRIWOJRILDI-UHFFFAOYSA-N | [3][5] |

Synthesis of this compound

Proposed Experimental Protocol: Two-Step Synthesis from 1-Adamantanol

This proposed synthesis involves the conversion of 1-adamantanol to 1-bromoadamantane, followed by a coupling reaction with a propanoic acid equivalent.

Step 1: Synthesis of 1-Bromoadamantane from 1-Adamantanol

-

To a solution of 1-adamantanol in a suitable solvent such as cyclohexane, add an excess of hydrobromic acid.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the organic layer with a suitable solvent like diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromoadamantane.

Step 2: Synthesis of this compound

-

Prepare a Grignard reagent by reacting 1-bromoadamantane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

In a separate flask, prepare a solution of a suitable three-carbon electrophile, such as ethyl 3-bromopropanoate, in anhydrous diethyl ether.

-

Slowly add the Grignard reagent to the solution of the electrophile at low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester of this compound.

-

Hydrolyze the resulting ester by heating with an aqueous solution of a strong base, such as sodium hydroxide.

-

After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the desired this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent system.

Research Perspectives and Potential Applications

Currently, there is a lack of published data on the specific biological activities or material applications of this compound. However, its structure suggests several avenues for future research.

-

Drug Discovery: The compound can serve as a scaffold or building block for the synthesis of more complex molecules. The adamantyl group can be used to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create a library of new chemical entities for biological screening.

-

Materials Science: The rigid adamantane core can be incorporated into polymers or other materials to enhance their thermal stability and mechanical properties. The carboxylic acid functionality allows for its integration into polyesters, polyamides, or as a surface modifier for nanoparticles.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 1-adamantanol.

Caption: Proposed synthetic workflow for this compound.

Logical Structure of the Technical Guide

This diagram outlines the logical flow of the information presented in this guide.

Caption: Logical structure of this technical guide.

Conclusion

This compound is a chemical compound with a well-defined structure and a set of predicted physicochemical properties. While detailed experimental protocols for its synthesis and specific applications are not widely published, its structure as a bifunctional adamantane derivative makes it a compound of interest for further research. This guide has provided a summary of the available information and a plausible synthetic route to encourage further investigation into the potential of this molecule in drug discovery and materials science. Researchers are advised to verify the properties and develop optimized synthetic procedures for their specific needs.

References

Physical and chemical properties of 3-(1-Adamantyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Adamantyl)propanoic acid is a carboxylic acid derivative featuring the bulky, lipophilic adamantyl cage. This unique structural motif imparts properties that are of significant interest in medicinal chemistry and materials science. Adamantane-containing compounds often exhibit enhanced metabolic stability and favorable pharmacokinetic profiles, making them attractive scaffolds for drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a general workflow for its evaluation as a potential enzyme inhibitor, a common application for adamantane derivatives.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 16269-16-2 | [1] |

| Molecular Formula | C₁₃H₂₀O₂ | [1] |

| Molecular Weight | 208.30 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 147-149 °C | [1] |

| Boiling Point | 333.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.138 g/cm³ (Predicted) | [1] |

| pKa | 4.88 ± 0.10 (Predicted) | [1] |

| Solubility | Information not available | |

| InChI Key | MQLZRIWOJRILDI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Proposed Synthesis Workflow: Malonic Ester Synthesis

The following diagram illustrates the workflow for the synthesis of this compound starting from 1-(bromomethyl)adamantane.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-(Bromomethyl)adamantane

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add diethyl malonate dropwise to the stirred solution at room temperature.

-

After the addition is complete, add 1-(bromomethyl)adamantane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(adamantan-1-ylmethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude intermediate from Step 1, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.

-

Upon completion of the reaction (indicated by the cessation of CO₂ evolution), cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous mixture with diethyl ether.

-

Wash the organic extract with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Application in Drug Discovery: Enzyme Inhibition Screening

Adamantane derivatives are frequently investigated for their potential as enzyme inhibitors due to the lipophilic nature of the adamantyl group, which can interact favorably with hydrophobic pockets in enzyme active sites. The following section outlines a general experimental workflow for screening this compound as a potential enzyme inhibitor.

General Workflow for Enzyme Inhibition Assay

The diagram below illustrates a typical workflow for evaluating the enzyme inhibitory potential of a test compound like this compound.

Detailed Experimental Protocol (General)

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

This compound (test compound)

-

Appropriate buffer solution for the enzyme assay

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the target enzyme in the assay buffer.

-

Prepare a working solution of the substrate in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the assay buffer to each well.

-

Add varying concentrations of the this compound stock solution to the wells to create a dilution series. Include control wells with solvent only (no inhibitor) and wells without the enzyme (background control).

-

Add the enzyme solution to all wells except the background control.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the detection of the product or consumption of the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration by determining the rate of change in absorbance over the linear portion of the reaction curve.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Spectral Data (Predicted)

While experimental spectra for this compound were not found in the search results, the following are predicted characteristics based on its structure:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the adamantyl protons, typically in the range of 1.5-2.0 ppm. The methylene protons adjacent to the adamantyl group and the carboxylic acid would appear as distinct multiplets, likely in the regions of 1.8-2.2 ppm and 2.2-2.6 ppm, respectively. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show signals corresponding to the carbons of the adamantyl cage, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations from the adamantyl and alkyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (208.30 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the adamantyl cage.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. It may cause eye, skin, and respiratory tract irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is incompatible with strong oxidizing agents and bases.

Conclusion

This compound is a valuable building block for the development of novel molecules in the fields of medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the adamantyl moiety, make it an attractive candidate for applications requiring enhanced lipophilicity and metabolic stability. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a general workflow for its biological evaluation, thereby serving as a useful resource for researchers in the field. Further experimental investigation is warranted to fully elucidate its spectral characteristics and explore its potential in various applications.

References

An In-depth Technical Guide on the Discovery and Synthesis of 3-(1-Adamantyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Adamantyl)propanoic acid is a notable adamantane derivative, a class of compounds that has garnered significant interest in medicinal chemistry and materials science due to the unique properties conferred by the rigid, lipophilic adamantane cage. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, tracing its origins from the initial isolation and synthesis of the parent adamantane molecule. Detailed experimental protocols for key synthetic methodologies are presented, along with a quantitative summary of the physical and chemical properties of the target compound. Furthermore, this guide employs Graphviz visualizations to illustrate the logical relationships in the historical development and the synthetic pathways, offering a clear and structured resource for researchers and professionals in the field.

Introduction: The Dawn of Adamantane Chemistry

The story of this compound is intrinsically linked to the discovery and development of its parent hydrocarbon, adamantane. Adamantane (C10H16) is a tricyclic alkane and the simplest diamondoid, possessing a highly symmetrical and strain-free cage-like structure.

-

1924: The existence of a molecule with the adamantane structure, which he termed "decaterpene," was first suggested by H. Decker.[1] In the same year, the German chemist Hans Meerwein attempted the first laboratory synthesis.[1]

-

1933: Adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek.[1]

-

1941: The first successful, albeit low-yield, synthesis of adamantane was achieved by Vladimir Prelog.[1]

-

1957: A more practical and efficient synthesis was developed by Paul von Ragué Schleyer, which involved the aluminum chloride-catalyzed rearrangement of dicyclopentadiene. This breakthrough made adamantane and its derivatives more accessible for research and paved the way for the exploration of their applications.

The unique physicochemical properties of the adamantane nucleus, such as its high lipophilicity, thermal stability, and rigid structure, have made it a valuable pharmacophore in drug design. The introduction of an adamantyl group can enhance the therapeutic efficacy of a drug by improving its metabolic stability and tissue distribution.

Discovery of this compound: An Elusive First Step

While the history of adamantane itself is well-documented, the precise "discovery" or first reported synthesis of this compound is not clearly detailed in a single, seminal publication. Its emergence is more of an evolutionary step in the broader exploration of adamantane derivatives.

A foundational paper in the field of monofunctional adamantane derivatives was published in 1959 by H. Stetter, M. Schwarz, and A. Hirschhorn in Chemische Berichte. This work laid the groundwork for the synthesis of a variety of adamantane compounds with a single functional group at the bridgehead position. While this paper is a critical early reference for adamantane chemistry, the specific synthesis of this compound is not explicitly described within it.

It is highly probable that the synthesis of this compound was first achieved in the years following the widespread availability of adamantane, likely as part of broader studies into the functionalization of the adamantane core. The motivation for its synthesis would have been to create a building block for further chemical elaboration, particularly for the development of novel pharmaceuticals and materials.

Key Synthetic Methodologies

Several synthetic routes can be envisaged for the preparation of this compound, leveraging well-established reactions in organic chemistry. The most plausible early synthesis would have likely involved a malonic ester synthesis approach, a robust method for the formation of carboxylic acids.

Malonic Ester Synthesis Route

The malonic ester synthesis is a classic method for preparing carboxylic acids.[2][3] This versatile reaction involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Logical Workflow for Malonic Ester Synthesis:

Caption: Malonic ester synthesis of this compound.

Experimental Protocol:

-

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to generate the corresponding enolate.

-

Alkylation: The nucleophilic enolate is then reacted with a suitable adamantyl electrophile, such as 1-bromoadamantane. This step proceeds via an SN2 reaction to form diethyl 2-(1-adamantyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subsequently hydrolyzed with a strong acid (e.g., aqueous HCl or H2SO4) and heated. This process cleaves the ester groups to form a dicarboxylic acid intermediate, which readily undergoes decarboxylation to yield the final product, this compound.

Other Potential Synthetic Routes

While the malonic ester synthesis is a highly probable route for the initial synthesis, other methods could also be employed, including:

-

Arndt-Eistert Homologation: This method could be used to extend the carbon chain of 1-adamantaneacetic acid, which in turn can be synthesized from 1-adamantanecarboxylic acid.

-

Reformatsky Reaction: The reaction of an α-halo ester with 1-adamantyl methyl ketone in the presence of zinc could be another viable route.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.30 g/mol |

| Appearance | White solid |

| Melting Point | 147-149 °C |

| Boiling Point | 333.9 °C at 760 mmHg |

| Density | 1.138 g/cm³ |

| CAS Number | 16269-16-2 |

| PubChem CID | 713494 |

Conclusion

The discovery and synthesis of this compound are a testament to the enduring interest in adamantane chemistry. While the exact moment of its first synthesis is not prominently documented, its creation was a logical and necessary step in the exploration of adamantane derivatives for applications in medicine and materials science. The synthetic routes to this compound are well-established, with the malonic ester synthesis representing a classic and reliable method. This technical guide provides a foundational understanding of the history, synthesis, and properties of this compound, serving as a valuable resource for researchers looking to harness the unique characteristics of the adamantane scaffold in their own work. The continued exploration of adamantane derivatives promises to yield new and innovative solutions in drug discovery and materials development.

References

Spectroscopic Analysis of 3-(1-Adamantyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-(1-Adamantyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science due to its rigid, lipophilic adamantyl cage. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra for a solid organic acid.

Core Spectroscopic Data

Due to a lack of publicly available experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and known spectral characteristics of the adamantyl and propanoic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show signals corresponding to the protons of the propanoic acid chain and the adamantyl cage.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~2.3 | Triplet | 2H | -CH₂-COOH |

| ~1.9 - 2.1 | Multiplet | 2H | -CH₂-Adamantyl |

| ~1.6 - 1.8 | Multiplet | 15H | Adamantyl protons |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will display distinct signals for the carboxylic acid carbon, the two methylene carbons of the propanoic acid chain, and the unique carbons of the adamantyl group.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~179 | -COOH |

| ~40 | -CH₂-COOH |

| ~37 | -CH₂-Adamantyl |

| ~36 | Adamantyl C-H₂ (6 carbons) |

| ~32 | Adamantyl C (quaternary, 1 carbon) |

| ~28 | Adamantyl C-H (3 carbons) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group and the hydrocarbon framework of the adamantyl group.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 2850-2950 | Strong | C-H stretch (adamantyl and CH₂) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1210-1330 | Medium | C-O stretch and O-H bend |

| ~920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum, likely obtained through electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of carboxylic acids often involves the loss of the hydroxyl group and the carboxyl group.

| m/z (Predicted) | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 191 | [M - OH]⁺ |

| 163 | [M - COOH]⁺ |

| 135 | [Adamantyl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy of a Solid Organic Acid

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.

-

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Ensure the height of the solution in the NMR tube is sufficient to cover the detection coils of the spectrometer (typically 4-5 cm).

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and adjust its position.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

FT-IR Spectroscopy of a Solid Compound

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition :

-

Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry of an Organic Compound

-

Sample Preparation :

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1 µg/mL to 1 mg/mL.

-

-

Sample Introduction :

-

The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile solid like this, LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.

-

-

Ionization :

-

The sample molecules are ionized in the ion source. Common ionization techniques include Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

-

Mass Analysis :

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Interpretation :

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the structure of this compound and its expected spectroscopic signals.

An In-depth Technical Guide to the Solubility of 3-(1-Adamantyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1-Adamantyl)propanoic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from the closely related analogue, 1-adamantanecarboxylic acid, to infer its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visual workflow to guide researchers in generating precise solubility data.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various scientific and pharmaceutical applications, including reaction kinetics, purification, formulation development, and bioavailability. The adamantane moiety, a bulky, lipophilic, and rigid cage-like structure, dominates the physical properties of its derivatives.[1][2] Consequently, adamantane-containing molecules generally exhibit high lipophilicity, leading to good solubility in nonpolar organic solvents and limited solubility in polar solvents, particularly water.[3]

Inferred Solubility Profile of this compound

Based on the data for 1-adamantanecarboxylic acid, the following table summarizes its qualitative solubility, which can be used as a strong indicator for the expected solubility of this compound.

| Solvent | Qualitative Solubility of 1-Adamantanecarboxylic Acid | Inferred Solubility of this compound |

| Water | Insoluble[4][5] | Expected to be insoluble |

| Methanol | Very faint turbidity[4][5] | Likely sparingly soluble to soluble |

| Ethanol | Soluble[4][5] | Expected to be soluble |

| Chloroform | Soluble[4][5] | Expected to be soluble |

| Dichloromethane | Soluble[4][5] | Expected to be soluble |

| Acetone | Soluble | Expected to be soluble |

| Benzene | Soluble | Expected to be soluble |

Note: The slightly longer and more flexible propanoic acid chain in this compound might lead to minor differences in solubility compared to 1-adamantanecarboxylic acid. Experimental verification is crucial for precise applications.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a common and reliable method for determining the solubility of a solid compound like this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While direct quantitative data is sparse, the provided inferences and detailed experimental protocol empower researchers to generate the specific data required for their applications.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 5. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]

The Adamantane Moiety: A Technical Guide to Lipophilicity and Physicochemical Properties in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has solidified its position as a privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional framework that has proven invaluable in the design of therapeutics targeting a wide array of diseases. The incorporation of an adamantane cage into a drug candidate can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive overview of the lipophilicity and other key physicochemical parameters of adamantane derivatives, details the experimental protocols for their determination, and visualizes relevant biological pathways.

The strategic introduction of an adamantane group into a molecule almost invariably leads to a substantial increase in its lipophilicity.[1][2] This property is critical for enhancing a drug's ability to traverse biological membranes, including the blood-brain barrier, a crucial attribute for centrally acting agents.[2] Furthermore, the steric bulk of the adamantane cage can shield susceptible functionalities from metabolic enzymes, prolonging the drug's half-life and improving its overall pharmacokinetic profile.[3]

Physicochemical Parameters of Adamantane Derivatives

The therapeutic efficacy and disposition of a drug are intrinsically linked to its physicochemical properties. For adamantane derivatives, the most critical parameters include lipophilicity (LogP/LogD), aqueous solubility (LogS), and the acid dissociation constant (pKa).

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical parameters for a selection of well-known adamantane-containing drugs and derivatives. These values provide a quantitative basis for understanding the impact of the adamantane scaffold and its various substitutions.

Table 1: Lipophilicity and Aqueous Solubility of Prominent Adamantane Drugs

| Compound | Structure | LogP | LogS (mol/L) | pKa | Therapeutic Use |

| Amantadine | 1-aminoadamantane | 2.44[4] | - | 10.14 | Antiviral, Antiparkinsonian |

| Rimantadine | 1-(1-aminoethyl)adamantane | 3.60[4] | - | 10.6 | Antiviral |

| Memantine | 1-amino-3,5-dimethyladamantane | 3.28[4] | - | 10.27 | Alzheimer's Disease |

| Adapalene | 8.00[4] | - | - | Acne Treatment | |

| Tromantadine | N-(1-adamantyl)-N-(2-(dimethylamino)ethyl)acetamide | - | - | - | Antiviral (Herpes Simplex) |

| Vildagliptin | - | - | - | Antidiabetic | |

| Saxagliptin | - | - | - | Antidiabetic |

Experimental Protocols for Physicochemical Parameter Determination

Accurate determination of physicochemical parameters is paramount in drug discovery. The following sections detail the standard experimental protocols for measuring lipophilicity.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a crucial factor in determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. It is experimentally quantified by the partition coefficient (LogP) for non-ionizable compounds and the distribution coefficient (LogD) for ionizable compounds at a specific pH.

The shake-flask method is the gold standard for LogP determination due to its direct measurement of the partitioning of a compound between two immiscible phases, typically n-octanol and water.[1][5][6]

Principle: A known amount of the adamantane derivative is dissolved in a biphasic system of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). The mixture is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined.

Detailed Methodology:

-

Preparation of Phases:

-

n-Octanol is pre-saturated with the aqueous buffer.

-

The aqueous buffer (e.g., PBS, pH 7.4) is pre-saturated with n-octanol. This is achieved by vigorously mixing the two phases for 24 hours, followed by a 24-hour separation period.[6]

-

-

Sample Preparation:

-

A stock solution of the adamantane derivative is prepared in a suitable solvent (e.g., DMSO).[6]

-

A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vessel with a screw cap. The final concentration should be low enough to avoid saturation in either phase.

-

-

Equilibration:

-

Quantification:

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The concentration of the adamantane derivative in each aliquot is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[1][5]

-

-

Calculation:

-

The LogD is calculated using the following equation: LogD = log10([Compound]octanol / [Compound]aqueous)

-

RP-HPLC provides a rapid and automated alternative to the shake-flask method for estimating LogP values. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[7][8]

Principle: The retention of a compound on a reverse-phase column (e.g., C18) is primarily driven by its hydrophobicity. By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.

Detailed Methodology:

-

System Setup:

-

An HPLC system equipped with a reverse-phase column (e.g., octadecylsilane C18) and a UV or MS detector is used.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

A series of standard compounds with well-established LogP values spanning the expected range of the adamantane derivatives are selected.

-

Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.

-

The retention factor (k) for each standard is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (void time).

-

A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values of the standards. A linear relationship is expected.

-

-

Sample Analysis:

-

The adamantane derivative of interest is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the standards.

-

The retention time of the derivative is measured, and its log k value is calculated.

-

-

LogP Determination:

-

The LogP of the adamantane derivative is determined by interpolating its log k value on the calibration curve.

-

Mandatory Visualizations

Experimental Workflow for Lipophilicity Determination

The following diagram illustrates the general workflow for the experimental determination of LogP/LogD using both the shake-flask and RP-HPLC methods.

Caption: A generalized workflow for the experimental determination of LogP/LogD.

Signaling Pathway: Amantadine Inhibition of Influenza A M2 Proton Channel

Amantadine and its derivatives, such as rimantadine, exert their antiviral activity against influenza A by blocking the M2 proton channel, a crucial component in the viral replication cycle.

Caption: Inhibition of the M2 proton channel by amantadine, preventing viral uncoating.

Signaling Pathway: Memantine's Action on NMDA Receptors

Memantine, an uncompetitive NMDA receptor antagonist, is used in the treatment of Alzheimer's disease. Its mechanism involves the modulation of glutamatergic neurotransmission.

References

- 1. Shake Flask LogD | Domainex [domainex.co.uk]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. agilent.com [agilent.com]

Adamantane-Containing Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of adamantane-containing carboxylic acids and their derivatives.

The adamantane scaffold, a rigid, lipophilic, and metabolically stable tricyclic hydrocarbon, has emerged as a privileged motif in medicinal chemistry. Its incorporation into molecular structures can significantly enhance pharmacological properties, leading to the development of numerous successful therapeutic agents. This technical guide provides a comprehensive overview of adamantane-containing carboxylic acids, a key subclass of these compounds, for researchers, scientists, and drug development professionals. We delve into their synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of Adamantane-Containing Carboxylic Acids

The synthesis of adamantane-containing carboxylic acids typically begins with the functionalization of the adamantane core. The most common starting material is 1-adamantanecarboxylic acid, which can be prepared through several methods.

Synthesis of 1-Adamantanecarboxylic Acid

A widely used and efficient method for the synthesis of 1-adamantanecarboxylic acid is the Koch-Haaf reaction . This reaction involves the carboxylation of adamantane or its derivatives, such as 1-adamantanol or 1-bromoadamantane, using formic acid in the presence of a strong acid like sulfuric acid.

A general workflow for the synthesis of adamantane carboxylic acid derivatives is depicted below.

Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction[1]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Adamantane

-

96% Sulfuric acid

-

Carbon tetrachloride (or a suitable alternative like cyclohexane)

-

98% Formic acid

-

t-Butyl alcohol

-

Crushed ice

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

In a suitable reaction vessel, a well-stirred mixture of adamantane in carbon tetrachloride and 96% sulfuric acid is cooled to 17–19 °C in an ice bath.

-

A small amount of 98% formic acid is added to the mixture.

-

A solution of t-butyl alcohol in 98-100% formic acid is then added dropwise over 1-2 hours, maintaining the temperature between 17–25 °C.

-

The reaction mixture is stirred for an additional 30 minutes after the addition is complete.

-

The mixture is then poured onto crushed ice to quench the reaction.

-

The crude product is extracted with chloroform.

-

The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude 1-adamantanecarboxylic acid.

-

The crude acid can be purified by recrystallization from a mixture of methanol and water.

Biological Activities and Therapeutic Potential

Adamantane-containing carboxylic acids and their derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. The rigid adamantane cage can interact favorably with hydrophobic pockets in biological targets, while the carboxylic acid moiety provides a handle for further derivatization and can participate in hydrogen bonding interactions.

Antidiabetic and Anti-obesity Activity: DGAT1 Inhibition

A significant area of research has focused on adamantane carboxylic acid derivatives as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1] Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes.

One notable example, compound 43c , demonstrated excellent in vitro activity with an IC50 value of 5 nM against both human and mouse DGAT1.[1] In vivo studies in diet-induced obesity (DIO) mice showed that this compound significantly reduced plasma triglyceride levels, body weight gain, and the glucose area under the curve (AUC).[1]

Table 1: In Vitro Activity of Adamantane Carboxylic Acid Derivatives as DGAT1 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| 43c | Human DGAT1 | 5 | [1] |

| 43c | Mouse DGAT1 | 5 | [1] |

Antiviral Activity

The first approved adamantane-based drug, amantadine, highlighted the potential of this scaffold in antiviral therapy. Research has continued to explore adamantane derivatives, including those with carboxylic acid functionalities, for their activity against a range of viruses.

Recent studies have evaluated the in vitro activity of aminoadamantane derivatives against SARS-CoV-2.[2] Several compounds exhibited potent inhibitory activity, with IC50 values in the sub-micromolar range.[2] For instance, compound 3F4 showed an IC50 of 0.32 µM against SARS-CoV-2 in Vero CCL-81 cells.[2] Some derivatives of rimantadine have also shown efficacy in mouse models of influenza A infection.[3]

Table 2: Antiviral Activity of Adamantane Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| Aminoadamantane | SARS-CoV-2 | Vero CCL-81 | 39.71 | [2] |

| 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | [2] |

| 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | [2] |

| 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | [2] |

| Amantadine | SARS-CoV-2 | Vero E6 | 83 - 119 | [4] |

Antimicrobial Activity

Adamantane carboxylic acid derivatives have also demonstrated promising activity against a variety of bacterial and fungal pathogens. The lipophilic nature of the adamantane group is thought to facilitate the penetration of bacterial cell membranes.

A study on novel adamantane derivatives, including hydrazides of 1-adamantanecarboxylic acid, reported significant antimicrobial activity.[5] For example, the hydrazide of 1-adamantanecarboxylic acid (compound 19 ) showed moderate activity against several Gram-negative bacterial strains with MIC values ranging from 125 to 500 µg/mL.[5] Other derivatives displayed potent activity against Gram-positive bacteria, with MIC values as low as 62.5 µg/mL against S. epidermidis.[5] Phthalimide derivatives of adamantane have shown very strong antibacterial activity, with MIC values against Staphylococcus aureus as low as 0.022 µg/mL.[6]

Table 3: Antimicrobial Activity of Adamantane Carboxylic Acid Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Hydrazide of 1-adamantanecarboxylic acid | Gram-negative bacteria | 125 - 500 | [5] |

| Schiff base derivative 9 | S. epidermidis | 62.5 | [5] |

| Phthalimide derivative | S. aureus | 0.022 | [6] |

| Phthalimide derivative | S. aureus | 0.05 | [6] |

| Adamantylester imides | S. aureus | > 6 | [7] |

| Hydrazide-hydrazones | Candida albicans | 62.5 - 1000 | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of adamantane derivatives have also been investigated. One study reported that N-adamantyl-4-methylthiazol-2-amine (KHG26693) suppressed inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells.[9] The mechanism of action involves the downregulation of pro-inflammatory enzymes such as iNOS and COX-2, mediated through the inhibition of the CD14/TLR4-dependent NF-κB signaling pathway and ERK phosphorylation.[9]

Experimental Protocols for Biological Evaluation

The biological evaluation of adamantane-containing carboxylic acids involves a series of in vitro and in vivo assays to determine their efficacy and safety.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity[4][10]

This assay is a standard method for quantifying the antiviral activity of a compound.

Materials:

-

Confluent monolayer of host cells (e.g., MDCK for influenza, Vero for SARS-CoV-2) in 6-well plates.

-

Virus stock with a known titer.

-

Serial dilutions of the adamantane derivative.

-

Serum-free cell culture medium.

-

Overlay medium (e.g., medium containing agarose).

-

Crystal violet staining solution.

Procedure:

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of the virus calculated to produce a countable number of plaques.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).

Experimental Workflow for Biological Evaluation

A typical workflow for the biological evaluation of adamantane carboxylic acid derivatives is outlined below.

Conclusion

Adamantane-containing carboxylic acids represent a versatile and promising class of compounds for drug discovery. Their unique structural and physicochemical properties, combined with their diverse biological activities, make them valuable scaffolds for the development of novel therapeutics. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding for researchers to explore the full potential of adamantane carboxylic acids in addressing a wide range of diseases.

References

- 1. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 3-(1-Adamantyl)propanoic Acid from Adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 3-(1-Adamantyl)propanoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available hydrocarbon, adamantane. The described synthetic route is a robust, multi-step process involving the formation of key intermediates such as 1-bromoadamantane, 2-(1-adamantyl)ethanol, and 3-(1-adamantyl)propanenitrile. Each step is detailed with precise methodologies, reagent quantities, and reaction conditions to ensure reproducibility. All quantitative data is summarized for easy reference, and a visual workflow of the synthesis is provided.

Introduction

Adamantane and its derivatives are of significant interest in drug discovery and development due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacological properties of bioactive molecules. This compound serves as a crucial intermediate for the synthesis of more complex adamantane-containing compounds. This document outlines a reliable and well-documented synthetic pathway from adamantane to the target molecule.

Overall Reaction Scheme

The synthesis of this compound from adamantane is accomplished in a six-step sequence:

-

Bromination: Adamantane is first converted to 1-bromoadamantane.

-

Grignard Reaction: The resulting 1-bromoadamantane is used to prepare the corresponding Grignard reagent, 1-adamantylmagnesium bromide.

-

Ethoxylation: The Grignard reagent is reacted with ethylene oxide to yield 2-(1-adamantyl)ethanol.

-

Bromination of Alcohol: The primary alcohol is then converted to 2-(1-adamantyl)ethyl bromide.

-

Nitrile Formation: The bromide is subsequently reacted with sodium cyanide to produce 3-(1-adamantyl)propanenitrile.

-

Hydrolysis: Finally, the nitrile is hydrolyzed to afford the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromoadamantane

This procedure details the bromination of adamantane to yield 1-bromoadamantane.

-

Materials: Adamantane, Bromine, Anhydrous Aluminum Bromide (AlBr₃), Carbon Disulfide (CS₂).

-

Procedure:

-

In a well-ventilated fume hood, a solution of adamantane (1.0 eq) in carbon disulfide is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

A solution of bromine (1.1 eq) in carbon disulfide is added dropwise to the adamantane solution with continuous stirring.

-

After the addition of bromine, a catalytic amount of anhydrous aluminum bromide is carefully added.

-

The reaction mixture is stirred at room temperature until the bromine color disappears.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with a saturated solution of sodium thiosulfate, then with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 1-bromoadamantane, which can be purified by recrystallization from methanol.

-

Step 2: Preparation of 1-Adamantylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from 1-bromoadamantane.

-

Materials: 1-Bromoadamantane, Magnesium turnings, Anhydrous Diethyl Ether, Iodine crystal.

-

Procedure:

-

All glassware must be oven-dried before use.

-

Magnesium turnings (1.2 eq) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of 1-bromoadamantane (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), the remaining solution of 1-bromoadamantane is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey solution is used directly in the next step.

-

Step 3: Synthesis of 2-(1-Adamantyl)ethanol

This step involves the reaction of the Grignard reagent with ethylene oxide.

-

Materials: 1-Adamantylmagnesium bromide solution, Ethylene oxide, Anhydrous Diethyl Ether, Saturated Ammonium Chloride solution.

-

Procedure:

-

The solution of 1-adamantylmagnesium bromide is cooled to 0 °C in an ice bath.

-

A solution of ethylene oxide (1.5 eq) in anhydrous diethyl ether is added slowly to the Grignard reagent with vigorous stirring.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to give the crude 2-(1-adamantyl)ethanol, which can be purified by column chromatography on silica gel.

-

Step 4: Synthesis of 2-(1-Adamantyl)ethyl bromide

This protocol details the conversion of the alcohol to the corresponding bromide.

-

Materials: 2-(1-Adamantyl)ethanol, Phosphorus tribromide (PBr₃), Anhydrous Dichloromethane.

-

Procedure:

-

A solution of 2-(1-adamantyl)ethanol (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C.

-

Phosphorus tribromide (0.4 eq) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is carefully quenched by pouring it onto ice.

-

The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield 2-(1-adamantyl)ethyl bromide.

-

Step 5: Synthesis of 3-(1-Adamantyl)propanenitrile

This step describes the formation of the nitrile from the bromide.

-

Materials: 2-(1-Adamantyl)ethyl bromide, Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

A mixture of 2-(1-adamantyl)ethyl bromide (1.0 eq) and sodium cyanide (1.5 eq) in DMSO is heated with stirring.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude nitrile.

-

Step 6: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to the carboxylic acid.

-

Materials: 3-(1-Adamantyl)propanenitrile, Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl).

-

Procedure:

-

A solution of 3-(1-adamantyl)propanenitrile (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution is refluxed.

-

The reaction is monitored until the evolution of ammonia ceases.

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Data Presentation

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | Adamantane | 1-Bromoadamantane | Br₂, AlBr₃ | CS₂ | 85-95 |

| 2 | 1-Bromoadamantane | 1-Adamantylmagnesium bromide | Mg, I₂ | Diethyl Ether | ~90 (in solution) |

| 3 | 1-Adamantylmagnesium bromide | 2-(1-Adamantyl)ethanol | Ethylene oxide | Diethyl Ether | 70-80 |

| 4 | 2-(1-Adamantyl)ethanol | 2-(1-Adamantyl)ethyl bromide | PBr₃ | Dichloromethane | 80-90 |

| 5 | 2-(1-Adamantyl)ethyl bromide | 3-(1-Adamantyl)propanenitrile | NaCN | DMSO | 75-85 |

| 6 | 3-(1-Adamantyl)propanenitrile | This compound | NaOH, HCl | Ethanol/Water | 85-95 |

Synthetic Workflow Visualization

Caption: Synthetic pathway for this compound.

Synthesis of 3-(1-Adamantyl)propanoic Acid: An Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-(1-adamantyl)propanoic acid. The synthesis is a two-step process commencing with the conversion of 1-adamantaneacetic acid to its corresponding acid chloride, followed by an Arndt-Eistert homologation. This procedure offers a reliable method for the preparation of this adamantane derivative, which is a valuable building block in medicinal chemistry and materials science. This document outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of the final product.

Introduction

Adamantane-containing compounds have garnered significant interest in the fields of drug discovery and materials science due to the unique physicochemical properties imparted by the rigid and lipophilic adamantyl cage. This compound is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The protocol described herein utilizes the robust and well-established Arndt-Eistert reaction for the one-carbon homologation of 1-adamantaneacetic acid.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following two-step reaction sequence:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1-Adamantaneacetic acid | ≥98% | Commercially Available |

| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |

| Diazomethane (CH₂N₂) | Prepared in situ | N/A |

| Silver(I) oxide (Ag₂O) | ACS Reagent | Commercially Available |

| Diethyl ether (anhydrous) | ACS Grade | Commercially Available |

| Dichloromethane (anhydrous) | ACS Grade | Commercially Available |

| Sodium sulfate (anhydrous) | ACS Grade | Commercially Available |

| Hydrochloric acid (HCl) | Concentrated | Commercially Available |

| Round-bottom flasks | Standard laboratory supplier | |

| Reflux condenser | Standard laboratory supplier | |

| Magnetic stirrer and stir bars | Standard laboratory supplier | |

| Dropping funnel | Standard laboratory supplier | |

| Rotary evaporator | Standard laboratory supplier | |

| Filtration apparatus | Standard laboratory supplier | |

| NMR spectrometer | N/A | |

| IR spectrometer | N/A | |

| Mass spectrometer | N/A |

Safety Precautions: Diazomethane is a toxic and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. The reaction involving diazomethane should be carried out behind a blast shield.

Step 1: Synthesis of 1-Adamantaneacetyl Chloride[1][2]

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantaneacetic acid.

-

In a fume hood, slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 1-adamantaneacetyl chloride is obtained as an oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound via Arndt-Eistert Homologation[3][4][5]

-

Dissolve the crude 1-adamantaneacetyl chloride in anhydrous diethyl ether in a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (at least 2 equivalents) to the stirred solution of the acid chloride. The addition should be done carefully to control the rate of nitrogen evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The formation of the diazoketone intermediate is indicated by a yellow color.

-

In a separate flask, prepare a suspension of silver(I) oxide (0.1-0.2 equivalents) in water.

-